molecular formula C22H28N2O2 B12779120 Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- CAS No. 53086-84-3

Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis-

Cat. No.: B12779120
CAS No.: 53086-84-3
M. Wt: 352.5 g/mol
InChI Key: CPTORXYUTVFFGO-RBBKRZOGSA-N
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Description

Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- is a complex organic compound with a unique structure that includes a phenol group, a cyclobutyl ring, and a piperazine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- typically involves multiple steps, starting with the preparation of the cyclobutyl ring, followed by the introduction of the piperazine group and the phenol group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the cyclobutyl ring or the piperazine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol group or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups to the phenol or piperazine moieties.

Scientific Research Applications

Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, trans-
  • Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-methyl-1-piperazinyl)cyclobutyl)-, cis-
  • Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclopropyl)-, cis-

Uniqueness

The unique combination of the cyclobutyl ring, piperazine moiety, and phenol group in Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- distinguishes it from similar compounds. This unique structure contributes to its specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

53086-84-3

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

4-[(1R,3S)-1-hydroxy-2,2-dimethyl-3-(4-phenylpiperazin-1-yl)cyclobutyl]phenol

InChI

InChI=1S/C22H28N2O2/c1-21(2)20(16-22(21,26)17-8-10-19(25)11-9-17)24-14-12-23(13-15-24)18-6-4-3-5-7-18/h3-11,20,25-26H,12-16H2,1-2H3/t20-,22+/m0/s1

InChI Key

CPTORXYUTVFFGO-RBBKRZOGSA-N

Isomeric SMILES

CC1([C@H](C[C@]1(C2=CC=C(C=C2)O)O)N3CCN(CC3)C4=CC=CC=C4)C

Canonical SMILES

CC1(C(CC1(C2=CC=C(C=C2)O)O)N3CCN(CC3)C4=CC=CC=C4)C

Origin of Product

United States

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